

Solubility Characteristics of tert-Butyl methyl adipate in Common Laboratory Solvents

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Compound of Interest		
Compound Name:	tert-Butyl methyl adipate	
Cat. No.:	B8138605	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

tert-Butyl methyl adipate (CAS: 52221-08-6, Formula: C11H20O4) is a diester of adipic acid featuring both a methyl ester and a tert-butyl ester functional group.[1][2][3] Understanding its solubility is critical for its application in chemical synthesis, purification, formulation, and as a linker molecule in various research contexts. Due to the limited availability of specific quantitative solubility data for this compound in published literature, this guide provides a comprehensive profile based on fundamental chemical principles, structural analysis, and comparative data from analogous compounds.

This document outlines the inferred solubility of **tert-butyl methyl adipate** in a range of common laboratory solvents, provides detailed experimental protocols for precise solubility determination, and includes visualizations to clarify key concepts and workflows.

Molecular Structure and its Influence on Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be miscible or soluble in one another.

[4][5] The structure of **tert-Butyl methyl adipate** is asymmetric, containing several features that dictate its overall polarity and solubility behavior:



- Adipate Backbone: The six-carbon aliphatic chain (-(CH₂)₄-) is inherently non-polar and hydrophobic.
- Ester Groups (-COO-): The two ester groups contain polar carbonyl (C=O) and ether-like (C-O-C) linkages. These groups can act as hydrogen bond acceptors, allowing for some interaction with polar solvents.[6][7]
- Methyl Group (-CH₃): A small, non-polar alkyl group.
- tert-Butyl Group (-C(CH₃)₃): A bulky, highly non-polar (lipophilic) group. The significant size and branching of the tert-butyl group sterically hinders the polar ester moiety and contributes significantly to the molecule's overall non-polar character.

The combination of the long aliphatic backbone and the bulky tert-butyl group dominates the molecule's properties, making it a predominantly non-polar, lipophilic compound. While the ester groups offer sites for polar interactions, they are not sufficient to render the molecule soluble in highly polar solvents like water.

Inferred Solubility Profile

Based on the structural analysis, the following table summarizes the predicted solubility of **tert-Butyl methyl adipate** at ambient temperature.



Solvent Class	Solvent	Predicted Solubility	Rationale
Polar Protic	Water	Insoluble	The large non-polar hydrocarbon portion of the molecule outweighs the polar contribution of the two ester groups, making it hydrophobic.[6][8]
Methanol	Low to Medium	The smallest alcohol; some solubility is expected due to polarity, but limited by the compound's lipophilic nature.	
Ethanol	Medium	Slightly less polar than methanol, making it a better solvent for a lipophilic ester.	
Polar Aprotic	Dichloromethane (DCM)	High	An excellent solvent for a wide range of organic compounds with moderate polarity.
Tetrahydrofuran (THF)	High	Adipate polyesters show good solubility in THF.[9]	
Acetone	High	A polar aprotic solvent capable of dissolving many esters.[9]	
Ethyl Acetate	High	As an ester itself, ethyl acetate has a similar polarity and is an excellent solvent for other esters.	



Non-Polar	Hexane / Heptane	High	The non-polar nature of the adipate backbone and tertbutyl group ensures high solubility in aliphatic hydrocarbons.
Toluene	High	A non-polar aromatic solvent that should readily dissolve the compound.	

Comparative Solubility Data of Adipic Acid

To provide context, the esterification of adipic acid to **tert-butyl methyl adipate** significantly reduces the capacity for hydrogen bonding, thereby decreasing its solubility in polar protic solvents while drastically increasing it in less polar organic solvents. The experimental solubility of the parent compound, adipic acid, is shown below.

Solvent	Temperature (°C)	Solubility (g / 100g Solvent)
Water	25	2.4
Methanol	25	59.1
Ethanol	25	45.9
Acetone	25	16.5
Data sourced from literature and presented for comparative purposes.[10]		

Experimental Protocol: Isothermal Shake-Flask Method



To obtain precise quantitative data, the isothermal shake-flask method is a reliable and widely used technique.[11][12] This gravimetric approach involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the solute in the solution.

5.1 Materials and Equipment

- Solute: tert-Butyl methyl adipate
- Solvents: High-purity grade of all selected solvents
- Equipment:
 - Analytical balance (±0.0001 g accuracy)
 - Thermostatic orbital shaker or water bath
 - Glass vials or flasks with airtight seals (e.g., screw caps with PTFE liners)
 - Volumetric flasks and pipettes
 - Syringes and syringe filters (0.45 μm, solvent-compatible, e.g., PTFE)
 - Drying oven or vacuum desiccator

5.2 Procedure

- Preparation: Add an excess amount of tert-Butyl methyl adipate to a series of vials. The
 presence of undissolved solute at the end of the experiment is crucial to ensure saturation.
- Solvent Addition: Add a precisely known volume or mass of the desired solvent to each vial.
- Equilibration: Securely seal the vials and place them in the thermostatic shaker set to the
 desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient duration (e.g., 24-48
 hours) to ensure thermodynamic equilibrium is reached.[12]
- Phase Separation: After equilibration, allow the vials to rest in the thermostat for several hours to let the excess solid settle.



- Sampling: Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe. Attach a syringe filter and dispense the filtered solution into a pre-weighed vial.
 This step is critical to remove any undissolved microparticles.
- Mass Determination: Immediately record the total mass of the vial containing the saturated solution aliquot.
- Solvent Evaporation: Place the vials in a drying oven at a moderate temperature (e.g., 50-60
 °C) or under vacuum until the solvent has completely evaporated and the mass of the
 remaining solute is constant.[13]
- Final Weighing: Allow the vials to cool to room temperature in a desiccator, then weigh them to determine the mass of the dry solute.
- 5.3 Calculation The solubility (S) can be expressed in various units, such as g/100 mL or g/100 g of solvent.
- Solubility in g/100 g solvent:
 - Mass of solvent = (Mass of vial + aliquot) (Mass of vial + dry solute)
 - Mass of solute = (Mass of vial + dry solute) (Mass of empty vial)
 - S (g/100 g) = (Mass of solute / Mass of solvent) × 100

Visualizations

6.1 Logical Diagram: Factors Influencing Solubility



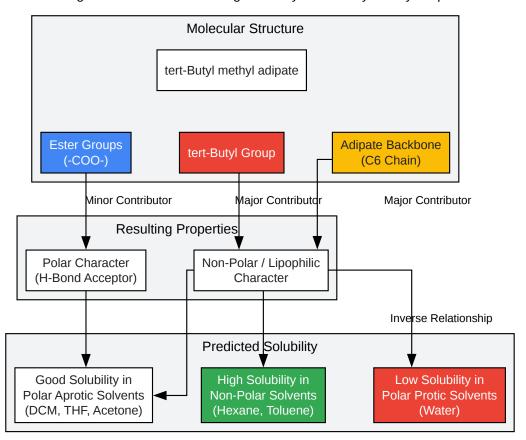


Diagram 1: Factors Influencing Solubility of tert-Butyl methyl adipate

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Caption: Factors influencing the solubility of tert-Butyl methyl adipate.

6.2 Experimental Workflow Diagram



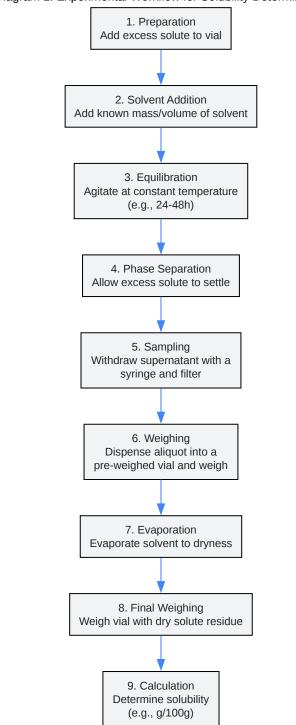


Diagram 2: Experimental Workflow for Solubility Determination

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Caption: Experimental workflow for the isothermal shake-flask method.



Conclusion

While direct experimental data for the solubility of **tert-Butyl methyl adipate** is scarce, a thorough analysis of its molecular structure allows for a reliable, inferred solubility profile. The compound is predicted to be highly soluble in non-polar and moderately polar aprotic solvents, with limited solubility in polar protic solvents, and is expected to be insoluble in water. This profile is driven by the predominantly non-polar character imparted by its aliphatic backbone and bulky tert-butyl group. For applications requiring precise solubility values, the provided isothermal shake-flask experimental protocol offers a robust methodology for generating accurate data.

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